2,6-Difluorobenzaldehyde
Overview
Description
2,6-Difluorobenzaldehyde is a chemical compound that has been synthesized from 2,6-dichlorobenzaldehyde using potassium fluoride (KF) in tetramethylene sulfoxide. The optimized synthesis conditions include a mole ratio of KF to 2,6-dichlorobenzaldehyde of 3:1, a reaction volume of 150 mL, a duration of 12 hours, and a temperature of 220°C. Under these conditions, the yield and purity of 2,6-difluorobenzaldehyde were reported to be 61.2% and 98.1%, respectively .
Synthesis Analysis
The synthesis of 2,6-difluorobenzaldehyde is a notable example of halogen exchange reaction, where dichlorobenzaldehyde is treated with KF to replace chlorine atoms with fluorine. This reaction is facilitated by the use of tetramethylene sulfoxide as a solvent . Other research has focused on the synthesis of various benzaldehyde derivatives, such as the preparation of 2,6-diiodobenzaldehydes through metal–iodine exchange, demonstrating the versatility of halogenated benzaldehydes in organic synthesis .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,6-difluorobenzaldehyde is not detailed in the provided papers, the structure of related compounds such as (2,4,6-Tri-t-butyl)thiobenzaldehyde has been elucidated using X-ray crystallography, revealing the orientation of substituent groups relative to the aromatic ring . This type of analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
2,6-Difluorobenzaldehyde can serve as a precursor for various chemical transformations. For instance, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde demonstrates the utility of benzaldehyde derivatives in the construction of complex heterocyclic compounds . Additionally, the transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride illustrates the potential for further functionalization of the difluorobenzaldehyde core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluorobenzaldehyde are inferred from its synthesis and the properties of related compounds. For example, the stability of aromatic thioaldehydes and their reactions with radicals suggest that 2,6-difluorobenzaldehyde may also exhibit interesting reactivity patterns . The synthesis of various benzaldehyde derivatives with different substituents, as seen in the preparation of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, highlights the influence of substituents on the properties of the benzaldehyde core .
Scientific Research Applications
Application 1: Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
- Methods of Application : This compound is synthesized via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 2: Thermally Activated Delayed Fluorescence (TADF)
- Summary of the Application : 2,6-Difluorobenzaldehyde is used in the synthesis of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
- Methods of Application : The synthesis, photophysical properties, molecular and crystal structures, and theoretical calculations of 2,6-bis(diarylamino)benzophenones were reported . The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group .
- Results or Outcomes : While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .
Application 3: Synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole .
- Methods of Application : This compound is synthesized by reacting with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 4: Synthesis of (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .
- Methods of Application : This compound is synthesized via Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 5: Synthesis of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize Methyl 4-fluorobenzo[b]thiophene-2-carboxylate .
- Methods of Application : This compound is synthesized by treating with methyl thioglycolate in the presence of K2CO3 .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
2,6-Difluorobenzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2,6-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRUJSGHKNOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195909 | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzaldehyde | |
CAS RN |
437-81-0 | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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